molecular formula C10H12BrNO2 B1390777 Methyl 3-bromo-4-(dimethylamino)benzoate CAS No. 71695-21-1

Methyl 3-bromo-4-(dimethylamino)benzoate

Cat. No.: B1390777
CAS No.: 71695-21-1
M. Wt: 258.11 g/mol
InChI Key: OJJWGTLXWPPRHX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(dimethylamino)benzoate: is an organic compound with the molecular formula C₁₂H₁₄BrN₂O₂. It is characterized by the presence of a bromine atom and a dimethylamino group attached to a benzene ring, which is further esterified with methanol. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized by brominating 4-(dimethylamino)benzoic acid followed by esterification with methanol.

  • Dimethylamino Group Introduction:

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process, where raw materials are added in specific quantities and reaction conditions such as temperature and pressure are carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: The reduction of the bromine atom can yield aniline derivatives.

  • Substitution Products: Different amides, esters, and ethers can be synthesized through substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of dimethylamino groups in biological systems. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development. Industry: It is employed in the manufacturing of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 3-Bromo-4-(dimethylamino)benzaldehyde: This compound differs by having an aldehyde group instead of an ester group.

  • 3,5-Dibromo-4-methylaniline: This compound has two bromine atoms and a methyl group instead of a dimethylamino group.

Uniqueness:

  • Functional Groups: The presence of both a bromine atom and a dimethylamino group makes Methyl 3-bromo-4-(dimethylamino)benzoate unique compared to other similar compounds.

  • Applications: Its versatility in various scientific and industrial applications sets it apart from other compounds with similar structures.

Properties

IUPAC Name

methyl 3-bromo-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJWGTLXWPPRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661065
Record name Methyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71695-21-1
Record name Methyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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